molecular formula C6H6BNO2S B13884233 B-[5-(cyanomethyl)-3-thienyl]Boronic acid CAS No. 1065185-02-5

B-[5-(cyanomethyl)-3-thienyl]Boronic acid

Cat. No.: B13884233
CAS No.: 1065185-02-5
M. Wt: 167.00 g/mol
InChI Key: XEXQGVOXHWCUGN-UHFFFAOYSA-N
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Description

B-[5-(cyanomethyl)-3-thienyl]Boronic acid is an organoboron compound that features a boronic acid functional group attached to a thienyl ring with a cyanomethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing boronic acids, including B-[5-(cyanomethyl)-3-thienyl]Boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate (B(Oi-Pr)3) or trimethyl borate (B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods

Industrial production of boronic acids often employs continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This method allows for the synthesis of various compounds with high throughput and efficiency .

Chemical Reactions Analysis

Types of Reactions

B-[5-(cyanomethyl)-3-thienyl]Boronic acid undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: Boronic acids can be oxidized to form boronic esters or alcohols.

    Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

    Solvents: Typically, organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alcohols and Esters: Formed through oxidation reactions.

Scientific Research Applications

B-[5-(cyanomethyl)-3-thienyl]Boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which B-[5-(cyanomethyl)-3-thienyl]Boronic acid exerts its effects primarily involves its role in Suzuki-Miyaura coupling reactions. The reaction mechanism includes:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

B-[5-(cyanomethyl)-3-thienyl]Boronic acid is unique due to its thienyl ring, which can impart different electronic properties compared to phenylboronic acids. This can influence the reactivity and selectivity in coupling reactions, making it a valuable compound in organic synthesis.

Properties

CAS No.

1065185-02-5

Molecular Formula

C6H6BNO2S

Molecular Weight

167.00 g/mol

IUPAC Name

[5-(cyanomethyl)thiophen-3-yl]boronic acid

InChI

InChI=1S/C6H6BNO2S/c8-2-1-6-3-5(4-11-6)7(9)10/h3-4,9-10H,1H2

InChI Key

XEXQGVOXHWCUGN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CSC(=C1)CC#N)(O)O

Origin of Product

United States

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